molecular formula C25H24ClNiP- B12287087 Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)

Cat. No.: B12287087
M. Wt: 449.6 g/mol
InChI Key: RJBSDSQGNLWKAW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) is an organometallic compound with the molecular formula C25H24ClNiP. It is used primarily in research settings, particularly in the field of catalysis. The compound features a nickel center coordinated to a chloro ligand, an ethylcyclopentadienyl ligand, and a triphenylphosphine ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) typically involves the reaction of nickel chloride with ethylcyclopentadienyl and triphenylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

While the compound is primarily used in research, its industrial production would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands .

Scientific Research Applications

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) has several applications in scientific research:

Mechanism of Action

The mechanism by which Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) exerts its effects is primarily through its role as a catalyst. The nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for further reaction. The ethylcyclopentadienyl and triphenylphosphine ligands help stabilize the nickel center and modulate its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) is unique due to its specific ligand combination, which provides a distinct reactivity profile. The presence of the ethylcyclopentadienyl ligand can influence the electronic properties of the nickel center, making it suitable for specific catalytic applications .

Properties

Molecular Formula

C25H24ClNiP-

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1

InChI Key

RJBSDSQGNLWKAW-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.